molecular formula C10H6Cl2FNO2 B2534498 8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride CAS No. 2171888-34-7

8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride

Cat. No.: B2534498
CAS No.: 2171888-34-7
M. Wt: 262.06
InChI Key: AROJRFTVDHXMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H6Cl2FNO2 and its molecular weight is 262.06. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Properties

  • The synthesis of new 8-nitrofluoroquinolone derivatives, including the process of introducing substituted primary amine appendages to explore their antibacterial properties, highlighted the potential of fluoroquinolone derivatives against gram-positive and gram-negative strains. Compounds showed significant activity against S. aureus, indicating the importance of lipophilic groups in enhancing activity against gram-positive strains (Al-Hiari et al., 2007).

Novel Antibacterial and Anticancer Agents

  • Research on tetracyclic fluoroquinolones as antibacterial and anticancer agents identified compounds with promising in vitro antimicrobial and antiproliferative activity, suggesting dual acting anticancer and antibacterial chemotherapeutics potential (Al-Trawneh et al., 2010).

Antioxidative or Prooxidative Effects

  • Studies on 4-hydroxyquinoline derivatives revealed that their antioxidative or prooxidative effect on free-radical-initiated hemolysis of erythrocytes depends on their distributive status, indicating the complexity of their interaction with biological systems (Liu et al., 2002).

Antimycobacterial Activity

  • A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides showed significant antitubercular activity against M. tuberculosis H37Rv, highlighting the potential for developing new antitubercular agents (Marvadi et al., 2020).

OLED Performance

  • Comparative studies on OLED performances of chloro and fluor substituted Zn(II) 8-hydroxyquinolinates demonstrated how the substitution affects device performance, offering insights into material design for improved electronic devices (Huo et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and others .

Properties

IUPAC Name

8-chloro-5-fluoroquinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2.ClH/c11-7-4-6(10(14)15)8(12)5-2-1-3-13-9(5)7;/h1-4H,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROJRFTVDHXMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=C2N=C1)Cl)C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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